![molecular formula C20H12ClN B14035586 6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
6-Chloro-7H-dibenzo[c,g]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Chloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of 7H-dibenzo[c,g]carbazole. The reaction conditions for this process often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an appropriate solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
6-Chloro-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Chloro-7H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have shown that derivatives of 7H-dibenzo[c,g]carbazole can interact with biological macromolecules, making them useful in biochemical research.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7H-dibenzo[c,g]carbazole involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 . This interaction leads to the metabolic activation of the compound, resulting in the formation of reactive intermediates that can bind to DNA and other cellular macromolecules. The primary site of metabolism is the C5 position, where electrophilic addition-rearrangement reactions occur . These reactions can lead to the formation of DNA adducts, which are associated with carcinogenicity.
Comparación Con Compuestos Similares
6-Chloro-7H-dibenzo[c,g]carbazole can be compared with other similar compounds, such as:
7H-Dibenzo[c,g]carbazole: The parent compound, which lacks the chlorine substituent.
3,4,5,6-Dibenzocarbazole: Another derivative with different substitution patterns, which may exhibit different chemical and biological properties.
7-Aza-7H-dibenzo[c,g]fluorene: A structurally related compound with a nitrogen atom in the fluorene ring, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological systems.
Propiedades
Fórmula molecular |
C20H12ClN |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
10-chloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12ClN/c21-16-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-17(18)22-20(16)19/h1-11,22H |
Clave InChI |
URKXCXJUXQOFCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


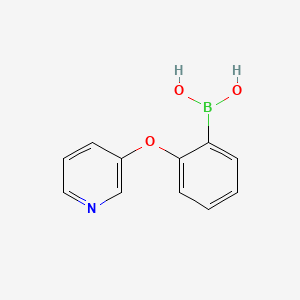


![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)
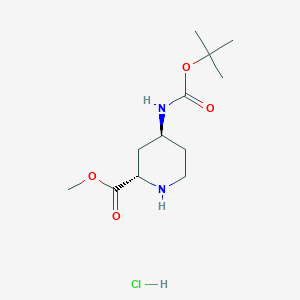
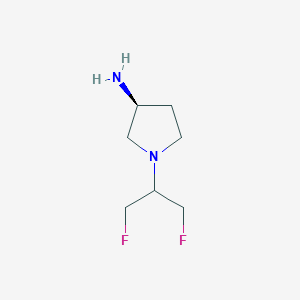
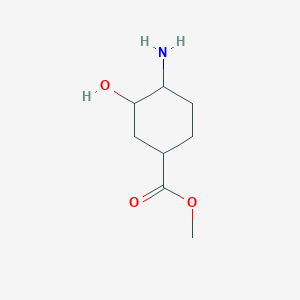

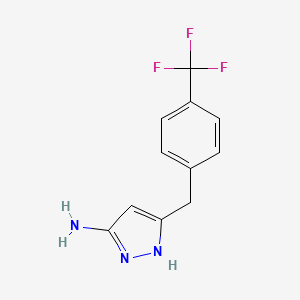

![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
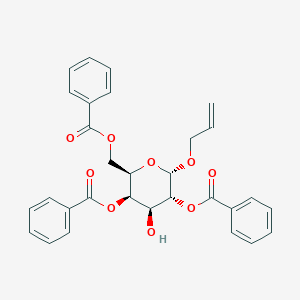

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
